molecular formula C25H40Cl2N2O3 B2489171 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1189997-58-7

1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B2489171
CAS RN: 1189997-58-7
M. Wt: 487.51
InChI Key: ZYYCPYWHSDBPAP-UHFFFAOYSA-N
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Description

This compound is a part of the arylpiperazine class of chemicals, which are known for their diverse biological activities. The specific structure of this compound suggests potential interactions with biological targets, contributing to its significance in scientific research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic structures such as ferulic acid and proceeding through acetylation, reaction with piperazine, and deacetylation steps to obtain the target product (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Structural analysis through techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography reveals detailed insights into the molecular conformation, electronic transitions, and absolute configuration of similar compounds. These analyses are crucial for understanding the compound's interaction with biological receptors (W. Xu et al., 2016).

Chemical Reactions and Properties

Quantum chemical calculations provide insights into energy, geometrical structure, vibrational wavenumbers, and spectroscopic characteristics of related compounds. Such studies are pivotal in elucidating the chemical behavior and reactivity of these molecules (A. El-Emam et al., 2012).

Scientific Research Applications

Pharmacological Applications

Antagonistic Activity on Serotonin Receptors : Research indicates that compounds related to "1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride" show promising activity as antagonists at serotonin receptors, with potential implications for treating disorders related to serotonin dysfunction. For instance, a study by Raghupathi et al. (1991) explored analogues with high affinity for 5-HT1A serotonin receptors, suggesting their utility in neurological and psychiatric conditions (Raghupathi et al., 1991).

Antimicrobial and Anti-inflammatory Activity : Another area of application is in the development of antimicrobial and anti-inflammatory agents. Al-Abdullah et al. (2014) synthesized derivatives that demonstrated potent antibacterial activity and significant anti-inflammatory effects, indicating the potential for treating infections and inflammation (Al-Abdullah et al., 2014).

Chemical and Physical Properties

Reactivity and Adsorption Behavior : Studies on the reactivity and adsorption behavior of similar compounds have been conducted to understand their chemical interactions and stability. Al-Ghulikah et al. (2021) investigated the local reactive properties and adsorption behavior through DFT and MD simulation studies, offering insights into the stability and interaction mechanisms with other molecules (Al-Ghulikah et al., 2021).

Synthesis and Structural Analysis : The synthesis and structural analysis of related compounds have been extensively studied to optimize their pharmacological profiles and understand their molecular frameworks. For example, El-Emam et al. (2012) performed quantum chemical calculations to characterize the energy, geometrical structure, and vibrational wavenumbers, contributing to a deeper understanding of the compound's chemical properties (El-Emam et al., 2012).

Mechanism of Action

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O3.2ClH/c1-29-24-5-3-2-4-23(24)27-8-6-26(7-9-27)16-22(28)17-30-18-25-13-19-10-20(14-25)12-21(11-19)15-25;;/h2-5,19-22,28H,6-18H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYCPYWHSDBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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